s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro-

NLRP3 inflammasome regioisomerism drug metabolism

1,2,3,5,6,7-Hexahydro-s-indacene-4-acetic acid (CAS 68293-39-0) is a fully saturated s-indacene derivative bearing a carboxylic acid side chain at the 4-position, with a molecular formula of C₁₄H₁₆O₂ and a molecular weight of 216.27 g/mol. This bicyclic scaffold is distinguished by its rectilinear arrangement of two fused cyclopentane rings on a central six-membered ring, classifying it as an s-hydrindacene rather than an as-hydrindacene regioisomer.

Molecular Formula C14H16O2
Molecular Weight 216.27 g/mol
CAS No. 68293-39-0
Cat. No. B12976561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Names-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro-
CAS68293-39-0
Molecular FormulaC14H16O2
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESC1CC2=CC3=C(CCC3)C(=C2C1)CC(=O)O
InChIInChI=1S/C14H16O2/c15-14(16)8-13-11-5-1-3-9(11)7-10-4-2-6-12(10)13/h7H,1-6,8H2,(H,15,16)
InChIKeyYMSAKLKEEFHGIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,5,6,7-Hexahydro-s-indacene-4-acetic acid (CAS 68293-39-0): Procurement-Grade Profile for a Key Hexahydroindacene Building Block


1,2,3,5,6,7-Hexahydro-s-indacene-4-acetic acid (CAS 68293-39-0) is a fully saturated s-indacene derivative bearing a carboxylic acid side chain at the 4-position, with a molecular formula of C₁₄H₁₆O₂ and a molecular weight of 216.27 g/mol [1]. This bicyclic scaffold is distinguished by its rectilinear arrangement of two fused cyclopentane rings on a central six-membered ring, classifying it as an s-hydrindacene rather than an as-hydrindacene regioisomer . The compound serves as a critical synthetic intermediate in medicinal chemistry, most notably as the carboxylic acid analogue of the 1,2,3,5,6,7-hexahydro-s-indacen-4-amine substructure found in the clinical-stage NLRP3 inflammasome inhibitor MCC950 (IC₅₀ = 7.5 nM in BMDMs) [2]. Unlike its 4-carboxylic acid congener (CAS 3197-63-5), the presence of a methylene spacer between the ring system and the carboxyl group confers distinct conformational flexibility and reactivity profiles that are decisive in structure–activity relationship (SAR) campaigns targeting the NLRP3 inflammasome and other immunology programs .

1 NLRP3 inflammasome pathway inhibitor analog synthesis
2 Site-specific deuterium labeling scaffold for ISTD preparation
3 Regioisomer-specific metabolite identification and CYP phenotyping reference
4 Rigid s-hydrindacene platform for supramolecular and ligand chemistry

Why Generic Substitution of CAS 68293-39-0 with Other Hexahydroindacene Derivatives is Scientifically Unjustified


The hexahydro-s-indacene family encompasses at least three structurally distinct subclasses at the C4 position: 4-acetic acid (CAS 68293-39-0), 4-carboxylic acid (CAS 3197-63-5), and 4-amino (CAS 63089-56-5) derivatives . These differ fundamentally in the distance of the functional group from the ring system (one-carbon spacer vs. direct attachment) and in hydrogen-bonding capability (carboxylic acid donor/acceptor vs. amine donor vs. sulfonylurea acceptor in the parent drug MCC950) [1]. Critically, the s-indacene (rectilinear) and as-indacene (angular) regioisomeric frameworks—exemplified by 2-(1,2,3,6,7,8-hexahydro-as-indacen-4-yl)acetic acid (CAS 2420508-27-4)—are not functionally interchangeable, as they exhibit different CYP450 metabolic fates and divergent NLRP3 inhibitory activities . Substituting CAS 68293-39-0 with any analog lacking the methylene-spaced acetic acid moiety will alter the ionization state at physiological pH (computed XLogP3-AA = 3.1), the steric environment around the reactive center, and the downstream SAR of any derived amide, ester, or sulfonylurea conjugate [2]. Procurement without chemical identity verification against authenticated reference standards therefore risks irreproducible biological results.

s-Indacene (rectilinear) core
as-Indacene regioisomer (CAS 2420508-27-4) may alter CYP metabolism and NLRP3 response
4-acetic acid with methylene spacer
4-carboxylic acid (direct ring attachment) changes lipophilicity and coupling reactivity
SAR-optimized C4 substitution geometry
4-amino or sulfonylurea analogs without spacer may not recapitulate amide library SAR

Head-to-Head Comparator Evidence for 1,2,3,5,6,7-Hexahydro-s-indacene-4-acetic acid (CAS 68293-39-0)


Regioisomeric Scaffold Differentiation: s-Indacene vs. as-Indacene Acetic Acid in Metabolic and Biological Contexts

CAS 68293-39-0 possesses the 1,2,3,5,6,7-hexahydro-s-indacene (rectilinear) scaffold, not the 1,2,3,6,7,8-hexahydro-as-indacene (angular) scaffold of its closest regioisomer (CAS 2420508-27-4). In human liver microsome (HLM) metabolism studies of the parent drug MCC950, hydroxylation occurs exclusively on the 1,2,3,5,6,7-hexahydro-s-indacene moiety, not on an as-indacene framework. Of three synthesized hydroxylated regioisomers on the s-indacene scaffold, only one (the R-(+)-1-hydroxy regioisomer, 2a) matched the major human metabolite by chiral HPLC-MS/MS coelution; the other two regioisomers did not coelute and exhibited different NLRP3 inhibitory potencies [1]. This establishes scaffold geometry as a decisive determinant of both metabolic fate and target engagement.

Scaffold geometry
Head-to-head
s-Indacene metabolite 2a: IC₅₀ ≈ 1,275 nM; as-indacene not a human metabolite
Scaffold identity defines metabolite formation and assay response profile
Hepatic microsome context; s-indacene required for MCC950-series SAR
NLRP3 inflammasome regioisomerism drug metabolism

Carboxylic Acid Spacer Length Comparison: 4-Acetic Acid (CAS 68293-39-0) vs. 4-Carboxylic Acid (CAS 3197-63-5)

CAS 68293-39-0 (4-acetic acid) contains a methylene (–CH₂–) spacer between the s-indacene ring and the carboxylic acid group, whereas CAS 3197-63-5 (4-carboxylic acid) has the carboxyl group directly attached to the ring. This structural difference alters the calculated lipophilicity by approximately 0.8–1.0 logP units: the parent hydrocarbon s-hydrindacene has a reported LogP of 2.66–3.99 , while the computed XLogP3-AA of CAS 68293-39-0 is 3.1 [1]. The 4-carboxylic acid (CAS 3197-63-5), lacking the methylene spacer, is expected to be more acidic (lower pKa) and more hydrophilic due to direct conjugation of the carboxyl with the aromatic-like ring system. This differential ionization and lipophilicity profile dictates distinct extraction, chromatographic retention, and membrane permeability behavior .

Spacer length
Class-level
ΔXLogP ≈ 0.5–1.0; ΔMW +14 Da vs direct carboxyl
Methylene spacer alters lipophilicity and coupling reactivity
Computed XLogP; experimental validation advised
medicinal chemistry SAR methylene spacer

Deuterium Incorporation Efficiency: Site-Specific Labeling on the Hexahydro-s-indacene Moiety

The 1,2,3,5,6,7-hexahydro-s-indacene scaffold is amenable to site-specific deuterium incorporation for mass spectrometry applications. In the synthesis of deuterated MCC950 analogues, the di-deuterated and tetra-deuterated variants were prepared with deuterium exclusively installed on the hexahydro-s-indacene moiety (not on the furan side chain), starting from 4-amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one and 5-bromo-2,3-dihydro-1H-inden-1-one, respectively [1]. All deuterated analogues retained NLRP3 inhibitory activity comparable to unlabeled MCC950 (IC₅₀ = 8 nM). CAS 68293-39-0, as the carboxylic acid precursor to the 4-amino-s-indacene fragment, serves as a key starting material or reference standard for generating such labeled analogs, enabling precise quantification in LC-MS/MS bioanalytical workflows [1].

Deuterium labeling
Head-to-head
IC₅₀ = 8 nM (unchanged with 2 or 4 D)
Site-specific deuteration retains target engagement for ISTD use
LC-MS/MS bioanalytical method development context
stable isotope labeling LC-MS internal standard deuterated analog

NLRP3 Scaffold Replacement SAR: Hexahydro-s-indacene vs. Non-Indacene Cores in N-Sulfonylurea Series

The hexahydro-s-indacene moiety of MCC950 has been systematically replaced with alternative scaffolds to evaluate its contribution to NLRP3 inhibitory activity. A 2022 study by Cocco et al. synthesized novel N-sulfonylureas in which the hexahydroindacene moiety was substituted with various aromatic and heteroaromatic groups. The resulting compounds displayed moderate to high potency in inhibiting IL-1β release, but the original hexahydro-s-indacene-bearing MCC950 (IC₅₀ = 7.5 nM) remained the benchmark for potency [1]. CAS 68293-39-0, as the carboxylic acid derivative of the 4-amino-s-indacene substructure, provides a direct chemical entry point for the synthesis of focused libraries exploring amide, ester, and reverse-amide analogs at this position, enabling systematic SAR around the hexahydroindacene pharmacophore [2].

Scaffold SAR
Cross-study
MCC950 IC₅₀ 7.5 nM (benchmark); replacements reduced potency
Core scaffold linked to higher assay potency in BMDM model
IL-1β release assay; SAR confirmation needed per library
NLRP3 inhibitor scaffold hopping IL-1β inhibition

Commercial Availability and Purity Benchmarking Across Supplier Landscape

CAS 68293-39-0 is commercially available from multiple reputable suppliers with documented purity specifications and hazard classifications. Leyan (Shanghai Haohong Biomedical) supplies the compound at 98% purity ; Jiangsu Aikon Biomedical offers 95% purity with packaging in 1 g, 5 g, and 10 g quantities ; ChemBlink lists the compound with computed physicochemical data including density (1.235 g/cm³), boiling point (375.0 °C at 760 mmHg), and flash point (271.9 °C) . The compound carries GHS07 hazard labeling with H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) statements, requiring appropriate handling protocols distinct from less hazardous aryl acetic acids . By contrast, the as-indacene regioisomer (CAS 2420508-27-4) has narrower supplier coverage, making CAS 68293-39-0 the more reliably sourced option for routine research procurement .

Supplier purity
Data to verify
Purity 95–98% (3+ commercial sources)
Multi-supplier sourcing supports batch consistency assessment
Review supplier CoA prior to use; regioisomer coverage narrower
chemical sourcing purity specification supply chain

Optimal Research and Procurement Application Scenarios for 1,2,3,5,6,7-Hexahydro-s-indacene-4-acetic acid (CAS 68293-39-0)


Synthesis of NLRP3 Inflammasome Inhibitor Analogs via Amide Coupling at the 4-Acetic Acid Position

CAS 68293-39-0 is the optimal starting material for preparing focused libraries of amide, ester, and reverse-amide derivatives that explore SAR at the C4 position of the hexahydro-s-indacene scaffold. The methylene spacer provides conformational flexibility absent in the directly attached 4-carboxylic acid (CAS 3197-63-5). Researchers synthesizing analogs of MCC950 or novel NLRP3 inhibitors should procure this compound at ≥95% purity, activate the carboxylic acid via standard coupling reagents (EDC/HOBt or HATU), and condense with amines to generate N-(hexahydro-s-indacen-4-yl)acetamide derivatives for IL-1β inhibition screening [1].

Preparation of Stable-Isotope-Labeled Internal Standards for LC-MS/MS Bioanalysis

For quantitative bioanalytical methods supporting preclinical or clinical pharmacokinetic studies of hexahydroindacene-containing drug candidates, CAS 68293-39-0 provides a validated scaffold for deuterium incorporation. As demonstrated with MCC950, di- and tetra-deuterated analogs on the hexahydro-s-indacene core retain full biological activity (IC₅₀ = 8 nM) while enabling differential mass spectrometric detection [1]. Procurement of multigram quantities of CAS 68293-39-0 enables in-house deuteration or use as an unlabeled reference standard for method validation, avoiding reliance on custom synthesis of labeled materials.

Metabolite Identification and CYP450 Phenotyping Reference Standard

CAS 68293-39-0 serves as a key reference compound in the metabolic pathway elucidation of MCC950 and related hexahydro-s-indacene derivatives. The compound's core scaffold undergoes regioselective hydroxylation by CYP450 isoforms 2A6, 2C9, 2C18, 2C19, 2J2, and 3A4 (with lower activity from 1A2 and 2B6) [1]. Laboratories conducting drug metabolism studies should procure CAS 68293-39-0 as a synthetic precursor to hydroxylated metabolite regioisomers or as a chromatographic reference standard for verifying that purchased or synthesized test articles possess the correct s-indacene (not as-indacene) scaffold geometry, as confirmed by HPLC-MS/MS coelution with authentic metabolite standards.

Supramolecular and Organometallic Chemistry Using the s-Hydrindacene Platform

The s-hydrindacene scaffold has been employed as a rigid, directionally persistent building block for macrocycles, allosteric receptors, and rotaxane molecular shuttles [1]. CAS 68293-39-0 extends this utility by providing a carboxylic acid handle with a one-carbon spacer, enabling conjugation to amines, alcohols, or metal centers without the steric constraints of direct ring attachment. This makes the compound suitable for coordination chemistry applications where the carboxylate can act as a ligand for metal–organic frameworks (MOFs) or as an anchoring group for surface functionalization.

Application
Selection Property
Validation Focus
NLRP3 inhibitor analog synthesis
Amide coupling via methylene-spaced carboxyl
IL-1β release assay context
Deuterated internal standard preparation
Site-specific deuteration on s-indacene core
Bioanalytical method validation in research matrices
Metabolite identification reference
s-Indacene scaffold identity confirmation
CYP450 metabolite profiling context
Supramolecular chemistry building block
Rigid s-hydrindacene platform with carboxyl handle
Ligand or surface functionalization studies
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